molecular formula C14H25NO4 B558345 (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid CAS No. 37736-82-6

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid

Cat. No. B558345
CAS RN: 37736-82-6
M. Wt: 271.35 g/mol
InChI Key: MSZQAQJBXGTSHP-NSHDSACASA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” is a derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which serves as the Nα-amino protecting group in peptide synthesis .


Chemical Reactions Analysis

The chemical reactions involving “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” are characterized by the use of amino acid ionic liquids (AAILs) for organic synthesis. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

  • Enantioselective Synthesis : The enantioselective synthesis of similar compounds, like (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic Acid, is crucial for developing pharmaceuticals and other organic compounds (Alonso et al., 2005).

  • Improved Synthesis Methods : The improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid using milder conditions indicates ongoing research in optimizing the production of these compounds (Badland et al., 2010).

  • Anticancer Applications : A study on functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, showed potential in designing new anticancer agents, with specific compounds exhibiting significant cytotoxicity against cancer cell lines (Kumar et al., 2009).

  • N-tert-Butoxycarbonylation of Amines : The use of tert-butoxycarbonyl amino acids in peptide synthesis is important due to their resistance to racemization. Research in this area includes the efficient and environmentally benign catalytic N-tert-butoxycarbonylation of amines (Heydari et al., 2007).

  • Polymorphic Forms Study : The study of the polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester demonstrates interest in the structural and conformational analysis of similar compounds (Gebreslasie et al., 2011).

  • Enantioselective Synthesis of Analogues : Research includes the enantioselective synthesis of analogues like 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, indicating applications in the development of new pharmaceuticals and chiral compounds (Arvanitis et al., 1998).

  • Polymer Synthesis : The synthesis and properties of amino acid-derived poly(methylpropargyl ester)s, including N-(tert-butoxycarbonyl)- l -O-cyclohexyl- l -glutamic acid, are explored for their potential in polymer science (Qu et al., 2009).

properties

IUPAC Name

(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZQAQJBXGTSHP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442199
Record name Boc-Cha-OH hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid

CAS RN

37736-82-6
Record name Boc-Cha-OH hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Zhou, CX Ye, E Meggers - European Journal of Organic …, 2023 - Wiley Online Library
N‐Boc‐protected α‐amino acids are synthesized in two steps from linear or branched carboxylic acid feedstocks. In the first step, the carboxylic acid is coupled with tert‐butyl …
L Zhang, X Chen, J Liu, Q Zhu, Y Leng, X Luo… - European journal of …, 2012 - Elsevier
Dual-target-directed agents simultaneously inhibiting glycogen phosphorylase (GP) and activating glucokinase (GK) could decelerate the inflow of glucose from glycogenolysis and …
Number of citations: 35 www.sciencedirect.com

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